molecular formula C12H20N2O3 B1382562 tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1330765-33-7

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No. B1382562
CAS RN: 1330765-33-7
M. Wt: 240.3 g/mol
InChI Key: GKUQORFOPNOYOU-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1257294-07-7 . It has a molecular weight of 240.3 and its IUPAC name is tert-butyl 3- (2-oxo-1-pyrrolidinyl)-1-azetidinecarboxylate . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . and is shipped at normal temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, has been synthesized through efficient and scalable routes. These compounds provide a basis for further selective derivation on azetidine and cyclobutane rings, offering novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Functionalization for Drug Discovery : A related compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, has been synthesized efficiently and used in the development of novel macrocyclic Tyk2 inhibitors, highlighting the utility of these compounds in drug discovery (Sasaki et al., 2020).

  • Masked Dipoles for Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, closely related to the compound of interest, have been utilized as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions result in imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Applications in Synthesis of Heterocycles

  • Formation of Azetidines and Pyrrolidines : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines. Oxidation of these azetidines results in azetidine-2-carboxylic acids, demonstrating the versatility of these compounds in synthesizing heterocycles (Medjahdi et al., 2009).

  • Synthesis of Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized from tert-butyl esters. These chimeras are useful for studying the influence of conformation on peptide activity, showcasing the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).

  • Ligand Synthesis for Nicotinic Receptors : tert-Butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, a similar compound, has been synthesized for potential use as a novel ligand for nicotinic receptors, demonstrating the compound's potential in neuroscientific research (Karimi & Långström, 2002).

Safety and Hazards

The safety information available indicates that this compound is corrosive . The hazard statement is H314 , which means it causes severe skin burns and eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

tert-butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8(7-14)9-4-5-13-10(9)15/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQORFOPNOYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

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